An In-depth Technical Guide to the Mechanism of Action of JNJ-77242113 (Icotrokinra), an Oral IL-23 Receptor Antagonist
An In-depth Technical Guide to the Mechanism of Action of JNJ-77242113 (Icotrokinra), an Oral IL-23 Receptor Antagonist
Introduction
JNJ-77242113, also known as icotrokinra (and formerly as JNJ-2113 or PN-235), is a first-in-class, orally available, targeted peptide antagonist of the interleukin-23 (IL-23) receptor.[1][2][3][4] It is under development for the treatment of moderate-to-severe plaque psoriasis and other immune-mediated inflammatory diseases.[4][5][6] This guide provides a detailed overview of its mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action
JNJ-77242113 functions by selectively and potently blocking the IL-23 signaling pathway.[6] The IL-23 pathway is a critical driver in the pathogenesis of various immune-mediated inflammatory diseases.[7] JNJ-77242113 binds with high affinity to the IL-23 receptor, preventing the binding of the IL-23 cytokine and thereby inhibiting the subsequent downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[3][6][7] A key feature of JNJ-77242113's mechanism is its high selectivity for the IL-23 receptor, with no significant impact on the related IL-12 signaling pathway.[7][8]
Molecular and Cellular Effects
The binding of IL-23 to its receptor typically activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT3 (pSTAT3). This, in turn, promotes the differentiation, survival, and activation of T helper 17 (Th17) cells.[3] Activated Th17 cells are a major source of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which drive the inflammatory processes characteristic of diseases like psoriasis.[3][7][8]
JNJ-77242113 effectively inhibits IL-23-induced pSTAT3 signaling in human peripheral blood mononuclear cells (PBMCs).[8] By blocking this initial step, it prevents the downstream production of IL-17A, IL-17F, and IL-22, as demonstrated in preclinical models.[7][8] Furthermore, it has been shown to inhibit the production of interferon-gamma (IFNγ) induced by IL-23 in natural killer (NK) cells and in whole blood from both healthy donors and psoriasis patients.[7][8]
Quantitative Data from Preclinical and Clinical Studies
The potency and efficacy of JNJ-77242113 have been quantified in various studies. The following tables summarize key data points.
Table 1: In Vitro Potency of JNJ-77242113
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [7] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Cells | [7][8] |
| IC50 (IFNγ Production) | 18.4 pM | NK Cells | [7][8] |
| IC50 (IFNγ Production) | 11 pM | Healthy Donor Blood | [7][8] |
| IC50 (IFNγ Production) | 9 pM | Psoriasis Patient Blood | [7][8] |
Table 2: Efficacy in a Phase 2b Clinical Trial (FRONTIER 1) in Plaque Psoriasis at Week 16
| Treatment Group | PASI 75 Response Rate | Reference |
| Placebo | 9.3% | [6] |
| 25 mg once daily | 37% | [9] |
| 25 mg twice daily | 51% | [9] |
| 50 mg once daily | 58% | [9] |
| 100 mg once daily | 65% | [9] |
| 100 mg twice daily | 79% | [9] |
PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score.
Experimental Protocols
IL-23-Induced pSTAT3 and IL-12-Induced pSTAT4 Assays in Human PBMCs: Human peripheral blood mononuclear cells (PBMCs) were utilized to assess the inhibitory effect of JNJ-77242113 on cytokine-induced signaling. The cells were stimulated with IL-23 to induce the phosphorylation of STAT3 (pSTAT3) or with IL-12 to induce the phosphorylation of STAT4 (pSTAT4). The concentration-dependent inhibition by JNJ-77242113 was measured to determine its potency and selectivity.[8]
IFNγ Production Assay in Whole Blood: To evaluate the downstream functional consequences of IL-23 receptor blockade, whole blood samples from healthy donors and psoriasis patients were used. The samples were stimulated with IL-23 in the presence of varying concentrations of JNJ-77242113. The production of IFNγ was then quantified to assess the inhibitory activity of the compound.[8]
Rat Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model: This in vivo model was used to evaluate the anti-inflammatory effects of orally administered JNJ-77242113 in an inflammatory bowel disease context. Rats with TNBS-induced colitis were treated with the compound, and disease parameters were assessed. The study demonstrated that oral JNJ-77242113 could attenuate disease at doses of 0.3 mg/kg/day and higher.[7][8]
IL-23-Induced Rat Skin Inflammation Model: To model skin inflammation, rats were administered IL-23 to induce skin thickening and the expression of inflammatory cytokines. The efficacy of oral JNJ-77242113 was evaluated by its ability to inhibit these inflammatory responses, specifically the gene induction of IL-17A, IL-17F, and IL-22.[7][8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 3. peptidesciences.com [peptidesciences.com]
- 4. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Janssen Announces Positive Topline Results for JNJ-2113 - a Novel, First and Only Oral IL-23 Receptor Antagonist Peptide in Development for Moderate-to-Severe Plaque Psoriasis [jnj.com]
- 7. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. livderm.org [livderm.org]
